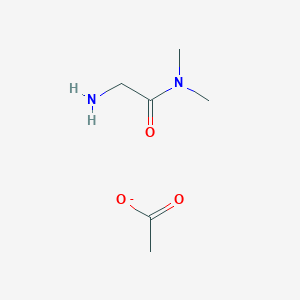
ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle est un composé chimique de formule moléculaire C6H7BrF2O3. Il appartient à la famille des esters et se caractérise par la présence d'atomes de brome et de fluor, qui lui confèrent des propriétés chimiques uniques. Ce composé est utilisé dans diverses applications de recherche scientifique, notamment la synthèse organique et le développement pharmaceutique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de l'acétoacétate d'éthyle avec du brome et un agent fluorant dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le dichlorométhane et un catalyseur pour faciliter le processus .
Méthodes de production industrielle
En milieu industriel, la production de 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle implique souvent des réacteurs discontinus à grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres réactionnels est courante afin de maintenir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactions de réduction : Le composé peut être réduit pour former des alcools ou des hydrocarbures correspondants.
Réactions d'oxydation : L'oxydation peut conduire à la formation d'acides carboxyliques ou d'autres dérivés oxydés.
Réactifs et conditions courants
Substitution : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) en présence de gaz hydrogène.
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits formés
Substitution : Formation d'esters ou d'amides substitués.
Réduction : Formation d'alcools ou d'alcanes.
Oxydation : Formation d'acides carboxyliques ou de cétones.
Applications de la recherche scientifique
Le 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle est largement utilisé dans la recherche scientifique en raison de sa polyvalence :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques complexes et d'hétérocycles.
Biologie : Utilisé dans le développement d'inhibiteurs enzymatiques et d'autres composés bioactifs.
Médecine : Joue un rôle dans la synthèse d'intermédiaires pharmaceutiques et de principes actifs pharmaceutiques (API).
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Les atomes de brome et de fluor renforcent sa réactivité, lui permettant de participer à diverses transformations chimiques. Le composé peut agir comme un électrophile dans les réactions de substitution, facilitant la formation de nouvelles liaisons chimiques .
Applications De Recherche Scientifique
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Composés similaires
4,4-difluoro-3-oxobutanoate d'éthyle : Il ne possède pas l'atome de brome, ce qui se traduit par une réactivité et des applications différentes.
4-bromo-3-oxobutanoate d'éthyle : Il ne possède pas les atomes de fluor, ce qui affecte ses propriétés chimiques et ses utilisations.
4,4,4-trifluoro-3-oxobutanoate d'éthyle : Il contient un atome de fluor supplémentaire, ce qui conduit à un comportement chimique distinct.
Unicité
Le 4-bromo-4,4-difluoro-3-oxobutanoate d'éthyle est unique en raison de la présence d'atomes de brome et de fluor, qui confèrent une réactivité et une stabilité spécifiques. Cette combinaison en fait un intermédiaire précieux dans la synthèse organique et la recherche pharmaceutique .
Propriétés
Formule moléculaire |
C12H14Br2F4O6 |
|---|---|
Poids moléculaire |
490.04 g/mol |
Nom IUPAC |
ethyl 4-bromo-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/2C6H7BrF2O3/c2*1-2-12-5(11)3-4(10)6(7,8)9/h2*2-3H2,1H3 |
Clé InChI |
MOAZXADBDLIVIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(F)(F)Br.CCOC(=O)CC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)


![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)




![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)
